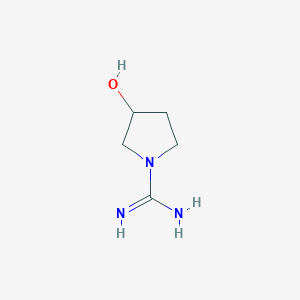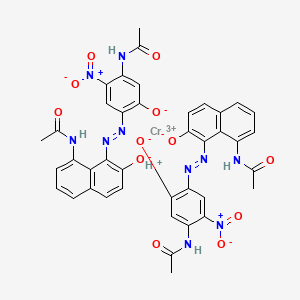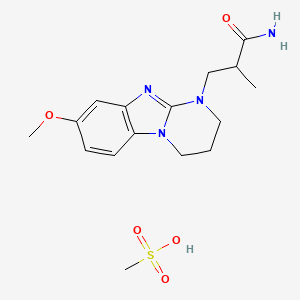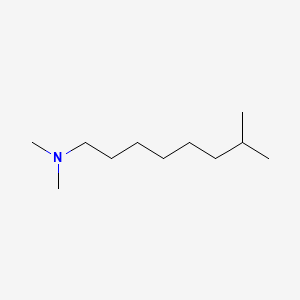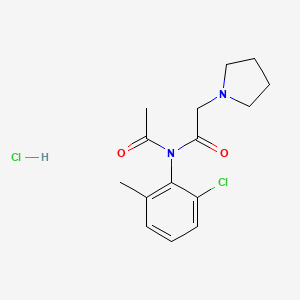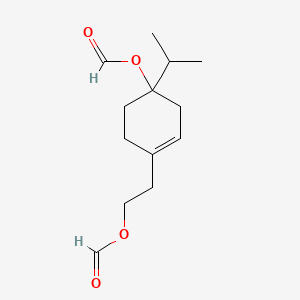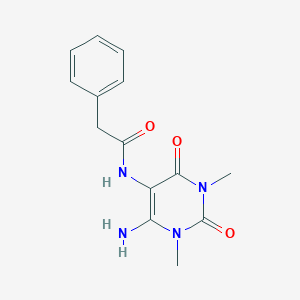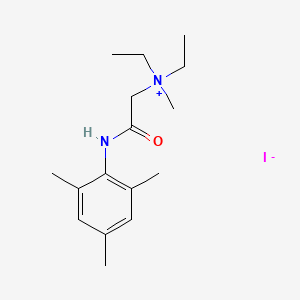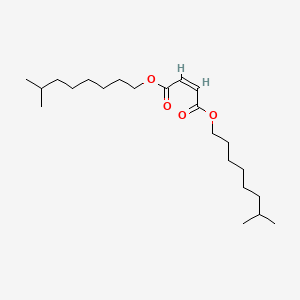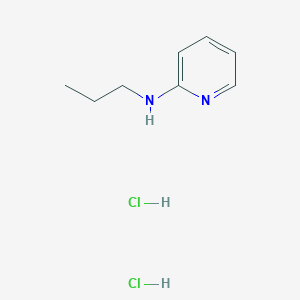![molecular formula C28H32O2 B13766869 Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester CAS No. 59748-34-4](/img/structure/B13766869.png)
Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a pentyl group at one end and a butylbenzoate group at the other. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate typically involves a multi-step process The initial step often includes the bromination of biphenyl to introduce a bromine atom This is followed by the Friedel-Crafts acylation using aluminum chloride and butylbenzoyl chloride to form the butylbenzoate derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones.
Nucleophilic Substitution: The ester group in the compound can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include halogenated biphenyl derivatives, quinones, hydroquinones, and various ester derivatives.
Scientific Research Applications
4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of liquid crystals for display technologies and other electronic applications.
Mechanism of Action
The mechanism of action of 4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions, while the ester group can participate in hydrogen bonding. These interactions facilitate the compound’s binding to proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4’-pentylbiphenyl: Known for its use in liquid crystal displays.
4’-Pentyl-4-biphenylcarbonitrile: Another biphenyl derivative with similar structural features.
Uniqueness
4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate is unique due to the presence of both a pentyl group and a butylbenzoate group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
59748-34-4 |
|---|---|
Molecular Formula |
C28H32O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
[4-(4-pentylphenyl)phenyl] 4-butylbenzoate |
InChI |
InChI=1S/C28H32O2/c1-3-5-7-9-23-10-14-24(15-11-23)25-18-20-27(21-19-25)30-28(29)26-16-12-22(13-17-26)8-6-4-2/h10-21H,3-9H2,1-2H3 |
InChI Key |
MYVSMQJGGRPENO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



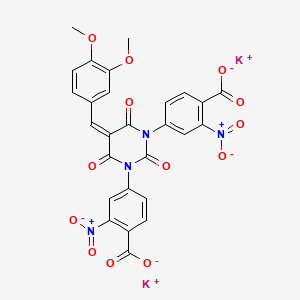
![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)
